An In-depth Technical Guide to Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate
An In-depth Technical Guide to Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate, with CAS number 53273-37-3, is an α,β-unsaturated ester featuring a dihydroindene scaffold. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, particularly in the realm of medicinal chemistry. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical resource for researchers.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an exocyclic α,β-unsaturated ester moiety at the 2-position of the 2,3-dihydro-1H-indene core, as seen in Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate, presents a molecule with intriguing potential for further functionalization and biological evaluation. The conjugated system of the α,β-unsaturated ester makes it susceptible to nucleophilic attack, offering a versatile handle for the synthesis of more complex derivatives.
Physicochemical Properties
| Property | Predicted Value/Information | Source(s) |
| Molecular Formula | C₁₂H₁₂O₂ | Inferred from structure |
| Molecular Weight | 188.22 g/mol | Inferred from structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar esters |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General properties of organic esters |
| CAS Number | 53273-37-3 | - |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate can be approached through established olefination reactions of 2-indanone. The Horner-Wadsworth-Emmons and Wittig reactions are the most logical and widely used methods for forming a carbon-carbon double bond from a ketone.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer when using stabilized phosphonate ylides.[1][2] This reaction involves the condensation of a phosphonate carbanion with a carbonyl compound, in this case, 2-indanone.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
-
Preparation of the Phosphonate Reagent: Methyl 2-(dimethoxyphosphoryl)acetate is a commercially available and commonly used reagent for this transformation.
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl 2-(dimethoxyphosphoryl)acetate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared. The solution is cooled to 0°C in an ice bath. A strong base, typically sodium hydride (NaH), is added portion-wise with stirring. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Olefination: The reaction mixture is cooled again to 0°C, and a solution of 2-indanone in anhydrous THF is added dropwise via a syringe or dropping funnel.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.
-
Strong Base: A strong base like NaH is required to deprotonate the phosphonate, which has a pKa of around 13-14.
-
Aprotic Solvent: THF is a good choice as it is aprotic and effectively solvates the intermediate species.
-
Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from methyl 2-(dimethoxyphosphoryl)acetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3]
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert a ketone or aldehyde into an alkene.[4][5] For the synthesis of α,β-unsaturated esters, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate is employed.
Experimental Protocol: Wittig Synthesis
-
Ylide Preparation: Methyl (triphenylphosphoranylidene)acetate is a commercially available, stable ylide and can often be used directly.
-
Reaction Setup: In a round-bottom flask, 2-indanone and a slight excess of methyl (triphenylphosphoranylidene)acetate are dissolved in a suitable solvent like dichloromethane or toluene.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified to separate the desired alkene from the triphenylphosphine oxide byproduct. This is often achieved by trituration with a non-polar solvent like diethyl ether or hexane to precipitate the phosphine oxide, followed by filtration. The filtrate containing the product is then concentrated and can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Stabilized Ylide: The use of a stabilized ylide generally leads to the preferential formation of the (E)-isomer.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity.
-
Purification: The primary challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often necessitates chromatographic purification.[6]
Caption: Simplified Wittig Reaction Mechanism.
Predicted Spectroscopic Data
The structural features of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate suggest characteristic spectroscopic signatures.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of δ 7.1-7.4 ppm corresponding to the four protons of the benzene ring.
-
Allylic Protons: A singlet or a narrow multiplet around δ 3.0-3.5 ppm for the four protons of the two CH₂ groups of the dihydroindene ring.
-
Vinylic Proton: A singlet for the vinylic proton is expected, likely in the region of δ 6.0-6.5 ppm. Its exact chemical shift will depend on the stereochemistry (E/Z) and the electronic effects of the ester group.
-
Methyl Protons: A singlet for the three methyl protons of the ester group will appear around δ 3.7-3.8 ppm.[7]
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Alkene Carbons: Two signals for the double bond carbons, one for the quaternary carbon attached to the indene ring and one for the vinylic CH. These are expected in the region of δ 120-150 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the typical range of δ 120-145 ppm.
-
Aliphatic Carbons: Signals for the CH₂ carbons of the dihydroindene ring will be in the aliphatic region, likely around δ 30-40 ppm.
-
Methyl Carbon: The methyl carbon of the ester will have a signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of an α,β-unsaturated ester carbonyl group is expected in the range of 1715-1730 cm⁻¹.[8]
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch will likely appear around 1620-1640 cm⁻¹.
-
C-O Stretch: A strong C-O stretching band for the ester is expected in the region of 1250-1300 cm⁻¹.[9]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.
-
Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹ for the aliphatic C-H stretching vibrations of the CH₂ and CH₃ groups.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns for esters would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 157, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 129. Further fragmentation of the indenylidene cation would also be observed.
Chemical Reactivity
The reactivity of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is dominated by the α,β-unsaturated ester functionality. This conjugated system has two electrophilic sites: the carbonyl carbon and the β-carbon.
-
Nucleophilic Conjugate Addition (Michael Addition): The β-carbon is susceptible to attack by soft nucleophiles in a Michael addition reaction. This allows for the introduction of a wide range of substituents at this position.
-
Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of complex polycyclic structures.
-
Reduction: The double bond and the ester group can be reduced under various conditions. Catalytic hydrogenation can reduce the double bond, while more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to an alcohol.
-
Epoxidation: The double bond can be epoxidized using peroxy acids.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Potential Applications in Research and Drug Development
Derivatives of the indanone scaffold have shown significant promise in various therapeutic areas. The versatile chemical nature of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate makes it an attractive starting material for the synthesis of novel bioactive molecules.
-
Anticancer Agents: Many indenylidene derivatives have been investigated for their anticancer properties. They can act as inhibitors of various enzymes and proteins involved in cancer progression.
-
Antimicrobial Agents: The indanone core is present in some compounds with antibacterial and antifungal activity.
-
Enzyme Inhibitors: The α,β-unsaturated ester moiety can act as a Michael acceptor, enabling covalent modification of enzyme active sites. This makes such compounds potential candidates for irreversible enzyme inhibitors.
-
Materials Science: The conjugated system and the potential for polymerization of the double bond could make this compound and its derivatives of interest in materials science.
Safety and Handling
Specific toxicity data for Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is not available. However, based on the general properties of α,β-unsaturated esters and related acrylates, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is a molecule with significant potential for synthetic elaboration and exploration in medicinal chemistry and materials science. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The synthetic accessibility via robust olefination methods like the Horner-Wadsworth-Emmons and Wittig reactions makes it a readily available building block for the creation of diverse molecular architectures. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing compound.
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Figure 1. Chemical structures of the (E) and (Z) isomers of methyl 2-(indanylidene)acetate.
